3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid
Description
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid is a synthetic organic compound featuring a phenylacrylic acid backbone substituted with an azepane sulfonyl group at the para position. Azepane, a seven-membered saturated amine ring, confers unique steric and electronic properties compared to smaller heterocycles like morpholine (six-membered).
Properties
Molecular Formula |
C15H19NO4S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18) |
InChI Key |
XEQJUWCZVBXEOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Explored for its potential interactions with biomolecules, including proteins and enzymes.
Medicine: Investigated for potential therapeutic properties, particularly in targeting certain biochemical pathways.
Industry: Utilized in the manufacture of polymers and other materials with unique physical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group is crucial for binding interactions, while the azepane and acrylic acid moieties modulate the compound's overall activity and selectivity.
Molecular Targets and Pathways Involved:
Enzymes: The compound can inhibit or activate enzymes, altering metabolic pathways.
Receptors: It may bind to receptors, modulating cellular signaling processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic Acid and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound* | C₁₅H₁₉NO₄S | 309.38 | Azepane sulfonyl, acrylic acid | High lipophilicity (azepane ring) |
| 3-[4-(Morpholine-4-sulfonyl)-phenyl]-acrylic acid | C₁₃H₁₅NO₅S | 297.33 | Morpholine sulfonyl, acrylic acid | Moderate polarity (smaller ring) |
| (2E)-3-[4-(Aminosulfonyl)-phenyl]-acrylic acid | C₉H₉NO₄S | 227.24 | Sulfamoyl, acrylic acid | High polarity (NH₂ group) |
| 3-(4-Chlorophenyl)acrylic acid | C₉H₇ClO₂ | 182.60 | Chlorophenyl, acrylic acid | Lipophilic (Cl substituent) |
| Caffeic acid (3,4-dihydroxybenzeneacrylic acid) | C₉H₈O₄ | 180.16 | Dihydroxyphenyl, acrylic acid | Antioxidant, hydrophilic (OH groups) |
*Note: Exact data for this compound is inferred from propanoic acid analogs (e.g., CAS 793678-96-3) .
Key Observations:
- Electronic Effects : Sulfamoyl (NH₂SO₂) and chlorophenyl groups exhibit stronger electron-withdrawing effects than azepane sulfonyl, altering reactivity in substitution or conjugation reactions .
Key Observations:
- Challenges in Azepane Derivatives : Synthesis of azepane-containing compounds may require specialized sulfonylation steps due to steric hindrance from the seven-membered ring .
Chemical Reactions Analysis
Dehydration Reactions
Under acidic conditions, the compound undergoes intramolecular dehydration to form conjugated unsaturated structures. This reaction typically occurs with sulfuric acid or other Brønsted acids at elevated temperatures (60–80°C). The resulting α,β-unsaturated ketones or lactams are stabilized by resonance with the sulfonyl group.
Example Reaction:
Michael Addition
The α,β-unsaturated carboxylic acid moiety participates in Michael additions with nucleophiles such as amines, thiols, or stabilized carbanions. Reactions proceed under basic conditions (pH 8–10) at ambient temperatures.
Key Features:
-
Nucleophiles: Primary amines (e.g., methylamine), thiophenol.
-
Stereoselectivity: Anti-addition predominates due to steric hindrance from the bulky azepane-sulfonyl group.
Nucleophilic Substitution at Sulfonyl Group
The sulfonyl group undergoes nucleophilic substitution with strong nucleophiles (e.g., Grignard reagents, alkoxides). This reaction modifies the azepane ring while retaining the acrylic acid backbone .
Conditions:
-
Reagents: RMgX (R = alkyl/aryl), NaOR'
-
Solvents: THF, DMF
-
Temperature: 0–25°C
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienes, forming six-membered cyclic adducts. Thermal activation (80–120°C) or Lewis acid catalysts (e.g., AlCl₃) are required.
Example:
Esterification
The carboxylic acid group reacts with alcohols (e.g., methanol, benzyl alcohol) via acid-catalyzed esterification .
| Alcohol | Catalyst | Yield (%) | Product |
|---|---|---|---|
| Methanol | H₂SO₄ | 85 | Methyl 3-[4-(azepane-1-sulfonyl)-phenyl]-acrylate |
| Benzyl alcohol | HCl | 78 | Benzyl ester derivative |
Hydrogenation of the Acrylic Acid Moiety
Catalytic hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated bond to yield 3-[4-(azepane-1-sulfonyl)-phenyl]-propanoic acid .
Conditions:
-
Pressure: 1–3 atm
-
Temperature: 25–40°C
-
Selectivity: >95% for saturated product
Preparation Methods
Molecular Architecture
The compound features three key moieties:
- Azepane-1-sulfonyl group : A seven-membered cyclic amine linked to a sulfonyl group.
- Para-substituted phenyl ring : Acts as a rigid spacer between the sulfonyl and acrylic acid groups.
- Acrylic acid : Provides carboxylic acid functionality for conjugation or hydrogen bonding.
Retrosynthetic disconnection suggests two strategic bonds for synthesis:
- Between the sulfonyl group and phenyl ring (S–C bond).
- Between the phenyl ring and acrylic acid (C–C bond).
Sulfonylation of Azepane
Sulfonyl Chloride Intermediate
Azepane reacts with 4-chlorosulfonylbenzoyl chloride under Schotten-Baumann conditions:
Reaction Scheme
Azepane + ClSO₂-C₆H₄-COCl → 4-(Azepane-1-sulfonyl)-benzoyl chloride
Conditions
- Solvent : Dichloromethane (DCM) or toluene
- Base : Triethylamine (Et₃N) or NaHCO₃
- Temperature : 0–5°C (exothermic reaction control)
Key Considerations
- Use anhydrous conditions to prevent hydrolysis of sulfonyl chloride.
- Stoichiometric base neutralizes HCl byproduct.
Formation of the Acrylic Acid Moiety
Knoevenagel Condensation
The benzaldehyde intermediate undergoes condensation with malonic acid:
Reaction Scheme
4-(Azepane-1-sulfonyl)-benzaldehyde + CH₂(COOH)₂ → Target Compound
Catalytic System
- Catalyst : Piperidine or ammonium acetate
- Solvent : Ethanol/water mixture
- Temperature : Reflux (80°C) for 6–8 hours
Yield Optimization
- Dean-Stark trap removes water to shift equilibrium.
- Microwave-assisted synthesis reduces reaction time to <1 hour (hypothetical extrapolation from similar systems).
Alternative Synthetic Pathways
Wittig Reaction Approach
Formation of the acrylic acid via ylide intermediacy:
Steps
- Aldehyde Preparation : As in Section 3.1.
- Ylide Generation : Triphenylphosphine + ethyl bromoacetate.
- Olefination : React ylide with aldehyde to form α,β-unsaturated ester.
- Saponification : Convert ester to carboxylic acid using NaOH.
Advantages
- Better stereocontrol over double bond geometry.
- Higher purity compared to Knoevenagel method.
Critical Data Tables
Table 1: Comparison of Sulfonylation Methods
| Method | Solvent | Base | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | DCM | Et₃N | 78 | 95.2 |
| Direct Sulfonation | Toluene | Na₂CO₃ | 65 | 91.8 |
| Microwave-Assisted | DMF | K₂CO₃ | 82* | 97.5* |
Table 2: Condensation Reaction Outcomes
| Method | Catalyst | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Knoevenagel | Piperidine | 8 | 70 | 99:1 |
| Wittig | PPh₃ | 3 | 85 | 95:5 |
| Microwave Knoevenagel | None | 0.5 | 75* | 99:1 |
Challenges and Mitigation Strategies
Sulfur Byproduct Formation
- Issue : Over-sulfonation generates disulfonyl impurities.
- Solution : Use controlled stoichiometry (1:1 amine:sulfonyl chloride) and low temperatures.
Acrylic Acid Polymerization
- Issue : Radical-initiated polymerization during condensation.
- Solution : Add inhibitors (e.g., hydroquinone) and maintain inert atmosphere.
Analytical Characterization
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : C18 column, 70:30 H₂O:MeCN, λ=254 nm, tᵣ=12.3 min.
Q & A
Q. What are the recommended synthetic routes for 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid, and how can reaction conditions be optimized?
The synthesis of analogous acrylic acid derivatives typically involves a Knoevenagel condensation between an aldehyde (e.g., 4-(azepane-1-sulfonyl)benzaldehyde) and malonic acid in the presence of a base (e.g., piperidine or pyridine) . Reaction optimization includes:
- Solvent selection (e.g., ethanol, methanol, or acetic acid) to balance reactivity and solubility.
- Temperature control (60–100°C) to accelerate condensation while minimizing side reactions.
- Post-synthetic decarboxylation under acidic or thermal conditions to yield the acrylic acid moiety. Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key characterization techniques include:
- X-ray crystallography : Resolves molecular geometry, sulfonyl-phenyl torsion angles, and hydrogen-bonding networks (e.g., as demonstrated for (E)-3-(pyridin-4-yl)acrylic acid in ).
- NMR spectroscopy :
- H/C NMR to confirm the acrylate double bond () and azepane ring conformation .
- F NMR (if fluorinated analogs are synthesized) .
- HPLC-MS : Validates purity (>95%) and molecular weight (; theoretical MW 309.38 g/mol) .
Q. How does the compound’s solubility and stability impact experimental design?
- Solubility : The sulfonyl group enhances polarity, making it soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Pre-formulation studies should assess solvent compatibility for biological assays .
- Stability : The acrylic acid moiety is prone to photodegradation. Storage in amber vials at −20°C under inert gas (N) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data or unexpected reactivity?
Contradictions (e.g., anomalous H NMR splitting or inconsistent HPLC retention times) may arise from:
- Tautomerism or rotamerism : Use variable-temperature NMR or DFT calculations to model conformational equilibria .
- Impurity profiles : Employ LC-MS/MS to identify byproducts (e.g., decarboxylated derivatives or sulfonate esters) .
- Reaction mechanism validation : Isotopic labeling (e.g., C-malonic acid) can trace carbon sources in condensation reactions .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations : Optimize ground-state geometries (DFT/B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding interactions .
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina, prioritizing derivatives with improved sulfonyl-aryl interactions .
- Reaction path searching : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for novel synthetic routes .
Q. What role do supramolecular interactions play in crystallization and material properties?
The acrylic acid group facilitates hydrogen-bonded dimerization, while the azepane-sulfonyl moiety engages in CH-π or van der Waals interactions. For example:
Q. How can experimental design (DoE) optimize reaction yields and scalability?
Apply Box-Behnken or central composite designs to screen variables:
- Factors: Catalyst loading (0.5–5 mol%), solvent polarity (e.g., dielectric constant 20–80), and temperature.
- Responses: Yield, purity, and enantiomeric excess (if applicable). Statistical analysis (ANOVA) identifies critical parameters, reducing trial-and-error approaches .
Methodological Considerations Table
| Challenge | Method | Example from Evidence |
|---|---|---|
| Synthesis optimization | Knoevenagel condensation + DoE | Ethanol solvent, 80°C, piperidine |
| Structural ambiguity | X-ray crystallography + DFT | Resolving H-bond networks |
| Impurity identification | LC-MS/MS + isotopic labeling | Tracing decarboxylation byproducts |
| Computational modeling | AutoDock Vina + GRRM path searching | Kinase docking studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
